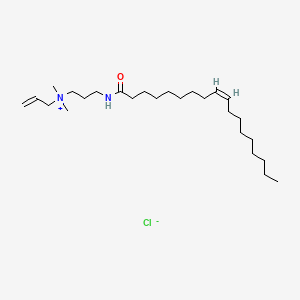

Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s unique structure allows it to interact with different molecules, making it valuable in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride typically involves the reaction of allyldimethylamine with 3-((1-oxooleyl)amino)propyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained through filtration, drying, and packaging.

Chemical Reactions Analysis

Types of Reactions

Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as hydroxide ions, amines; reactions are conducted in polar solvents like water or methanol.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated products.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in cell culture studies to enhance cell membrane permeability and facilitate the delivery of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners.

Mechanism of Action

The mechanism of action of Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride involves its interaction with cell membranes and other molecular targets. The compound’s quaternary ammonium group allows it to bind to negatively charged surfaces, disrupting membrane integrity and enhancing permeability. This property is particularly useful in drug delivery and antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

Dodecyltrimethylammonium chloride: Commonly used in detergents and fabric softeners.

Uniqueness

Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride stands out due to its unique molecular structure, which combines the properties of allyl, dimethyl, and 1-oxooleyl groups. This combination provides enhanced surfactant properties and allows for versatile applications in various fields.

Biological Activity

Allyldimethyl(3-((1-oxooleyl)amino)propyl)ammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₃₆ClN

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) | Inhibition Rate (%) |

|---|---|---|

| Staphylococcus aureus | 0.1 | 100 |

| Escherichia coli | 0.1 | 100 |

| Pseudomonas aeruginosa | 0.5 | 85 |

| Bacillus subtilis | 0.2 | 95 |

The compound demonstrated a 100% inhibition rate against Staphylococcus aureus and Escherichia coli at a concentration of 0.1 mg/mL , indicating its potent antibacterial properties .

Antioxidant Activity

In addition to its antimicrobial effects, the compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity of this compound

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.1 | 45 |

| 0.5 | 65 |

| 1.0 | 80 |

| 1.6 | 90 |

At a concentration of 1.6 mg/mL , the compound achieved an 80% scavenging ability against DPPH radicals, showcasing its potential as a natural antioxidant .

The antimicrobial action of quaternary ammonium compounds like this compound is believed to involve electrostatic interactions with microbial membranes, leading to increased permeability and ultimately cell death. The positive charge of the ammonium group interacts with the negatively charged components of microbial cell membranes, disrupting their integrity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Study on Antimicrobial Properties : A study examined the effects of different concentrations of the compound on various bacterial strains, confirming its effectiveness at low concentrations and minimal cytotoxicity on human cells .

- Antioxidant Studies : Research focused on the antioxidant capabilities demonstrated that the compound not only scavenged free radicals but also protected cellular components from oxidative damage in vitro .

Properties

CAS No. |

93917-90-9 |

|---|---|

Molecular Formula |

C26H51ClN2O |

Molecular Weight |

443.1 g/mol |

IUPAC Name |

dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]-prop-2-enylazanium;chloride |

InChI |

InChI=1S/C26H50N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26(29)27-23-21-25-28(3,4)24-6-2;/h6,13-14H,2,5,7-12,15-25H2,1,3-4H3;1H/b14-13-; |

InChI Key |

SWTDRLHUCDRWQO-HPWRNOGASA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC=C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.